molecular formula C15H13ClFN3O2 B2628169 3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide CAS No. 1424495-45-3

3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide

Cat. No.: B2628169
CAS No.: 1424495-45-3
M. Wt: 321.74
InChI Key: VWIFDLYRKTWYBQ-UHFFFAOYSA-N
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Description

3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide is a synthetic organic compound with the molecular formula C15H13ClFN3O2. This compound is characterized by the presence of a chloropyridinyl group, a fluorophenyl group, and a formamido group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to form the amide bond, followed by the addition of propanamide to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridinyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]methylamine
  • 2-chloro-5-(methylaminomethyl)pyridine
  • 6-chloro-N-methyl-3-pyridinemethanamine

Uniqueness

3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide is unique due to the presence of both chloropyridinyl and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and its stability under various conditions.

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-6-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c16-13-6-1-10(9-19-13)15(22)20(8-7-14(18)21)12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIFDLYRKTWYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCC(=O)N)C(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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